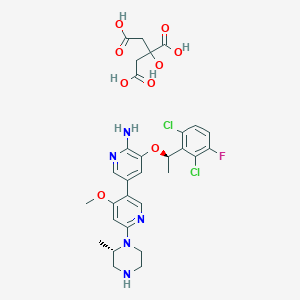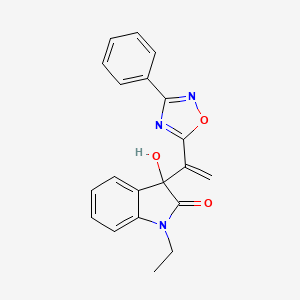
Antiparasitic agent-2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antiparasitic agent-2: is a compound used to combat parasitic infections, which are a significant global health issue. Parasitic diseases affect millions of people, particularly in tropical and subtropical regions. This compound is designed to target and eliminate parasites, thereby reducing the morbidity and mortality associated with these infections.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Antiparasitic agent-2 involves several steps, including the formation of key intermediates and the final active compound. The synthetic route typically starts with the preparation of a precursor molecule, which undergoes various chemical reactions such as alkylation, acylation, and cyclization to form the desired product. The reaction conditions often involve the use of specific solvents, catalysts, and temperature control to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This process requires optimization of reaction conditions, purification methods, and quality control measures to ensure consistency and safety. Techniques such as continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: Antiparasitic agent-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), and bases (sodium hydroxide, potassium carbonate).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of functionalized compounds.
科学研究应用
Antiparasitic agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on various biological systems, including its interaction with cellular components and metabolic pathways.
Medicine: Explored for its potential therapeutic effects against parasitic infections, including malaria, leishmaniasis, and trypanosomiasis.
Industry: Utilized in the development of new antiparasitic drugs and formulations, as well as in the production of diagnostic tools and assays.
作用机制
The mechanism of action of Antiparasitic agent-2 involves targeting specific molecular pathways and structures within the parasite. This compound may inhibit key enzymes, disrupt cellular membranes, or interfere with the parasite’s metabolic processes. By binding to specific molecular targets, this compound can effectively kill or inhibit the growth of the parasite, thereby reducing the infection.
相似化合物的比较
Benznidazole: Used to treat Chagas disease, it works by generating reactive oxygen species that damage the parasite’s DNA.
Miltefosine: Used to treat leishmaniasis, it disrupts the parasite’s cell membrane and induces apoptosis.
Ivermectin: Used to treat various parasitic infections, it binds to glutamate-gated chloride channels in the parasite’s nervous system, causing paralysis and death.
Uniqueness of Antiparasitic agent-2: this compound is unique in its specific molecular targets and pathways, which may offer advantages in terms of efficacy and safety. Its ability to undergo various chemical reactions also allows for the development of derivatives with enhanced properties.
属性
分子式 |
C20H17N3O3 |
|---|---|
分子量 |
347.4 g/mol |
IUPAC 名称 |
1-ethyl-3-hydroxy-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)ethenyl]indol-2-one |
InChI |
InChI=1S/C20H17N3O3/c1-3-23-16-12-8-7-11-15(16)20(25,19(23)24)13(2)18-21-17(22-26-18)14-9-5-4-6-10-14/h4-12,25H,2-3H2,1H3 |
InChI 键 |
FKBCCMOTQVAZNH-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C(C1=O)(C(=C)C3=NC(=NO3)C4=CC=CC=C4)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-chlorophenyl)-4-[(4-chlorophenyl)carbamoyl-(2-morpholin-4-ylethyl)amino]-3-methylbenzamide](/img/structure/B12415545.png)

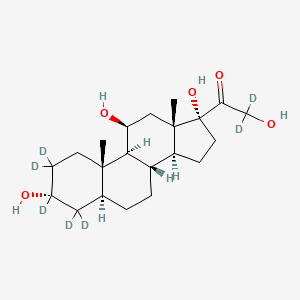


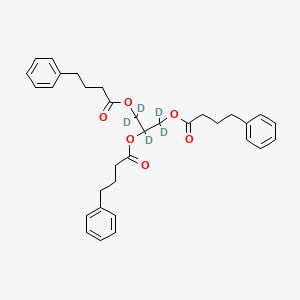
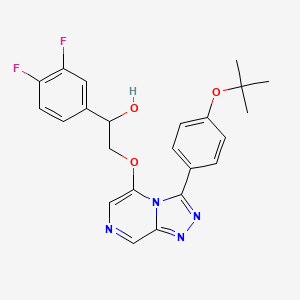
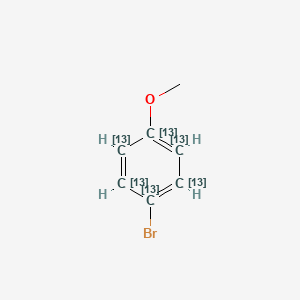
![sodium;[(3R,5R,7S,10S,13R,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-7-hydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12415606.png)



